molecular formula C9H17NO2 B13834695 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N

3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N

Cat. No.: B13834695
M. Wt: 172.23 g/mol
InChI Key: FSOVQIPUADDCNW-DETAZLGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N is a versatile compound known for its ability to form strong hydrogen bonds with other molecules. This property makes it valuable in the synthesis of diverse compounds, including peptides, nucleic acids, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent quality and yield. The compound is often produced in specialized facilities equipped with advanced analytical tools to monitor the reaction progress and product purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, alcohols, and amines. These derivatives have unique properties and applications in different fields .

Mechanism of Action

The mechanism of action of 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N involves its ability to form strong hydrogen bonds and covalent bonds with other molecules. These interactions facilitate the formation of new bonds and the transformation of reactants into desired products. The compound acts as a catalyst in various chemical reactions, enhancing the reaction rate and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Hydroxymethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)-15N stands out due to its enhanced ability to form strong hydrogen bonds and its versatility in various synthetic processes. Its unique properties make it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

172.23 g/mol

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethyl(115N)pyrrol-3-yl)methanol

InChI

InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3/i10+1

InChI Key

FSOVQIPUADDCNW-DETAZLGJSA-N

Isomeric SMILES

CC1(C=C(C([15N]1O)(C)C)CO)C

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.